3-HYDROXY-3-{2-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-OXOETHYL}-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
3-HYDROXY-3-{2-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-OXOETHYL}-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-3-{2-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-OXOETHYL}-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Alkylation: The indole core is then alkylated using allyl bromide in the presence of a base such as potassium carbonate.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using hydrogen peroxide or another oxidizing agent.
Addition of the Side Chain: The side chain containing the isopropyl and methylphenyl groups is introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-3-{2-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-OXOETHYL}-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The allyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
3-HYDROXY-3-{2-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-OXOETHYL}-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-HYDROXY-3-{2-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-OXOETHYL}-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is known to interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
3-HYDROXY-3-{2-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-OXOETHYL}-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an allyl group, hydroxyl group, and a complex side chain makes it a versatile compound for various applications .
Properties
Molecular Formula |
C23H25NO3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-hydroxy-3-[2-(2-methyl-5-propan-2-ylphenyl)-2-oxoethyl]-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C23H25NO3/c1-5-12-24-20-9-7-6-8-19(20)23(27,22(24)26)14-21(25)18-13-17(15(2)3)11-10-16(18)4/h5-11,13,15,27H,1,12,14H2,2-4H3 |
InChI Key |
HJBVBDLKOMSKEZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C)C)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O |
Origin of Product |
United States |
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